molecular formula C22H18O3 B5558410 2,4-dimethyl-3-phenyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one

2,4-dimethyl-3-phenyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one

Cat. No.: B5558410
M. Wt: 330.4 g/mol
InChI Key: DWJMVWVSFXIVMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethyl-3-phenyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one: is a complex organic compound belonging to the class of fused heterocyclic systems. This compound features a unique structure combining cyclopentane, furan, and chromene rings, making it a subject of interest in various fields of chemical research due to its potential biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-3-phenyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one typically involves multi-step organic reactions

    Chromene Core Formation: The chromene core can be synthesized via a condensation reaction between a phenol derivative and an aldehyde under acidic conditions.

    Furan Ring Introduction: The furan ring is often introduced through a cyclization reaction involving a suitable diene and a dienophile in the presence of a Lewis acid catalyst.

    Cyclopentane Ring Formation: The final step involves the formation of the cyclopentane ring through a Diels-Alder reaction, where the furan ring acts as the diene and a suitable dienophile is used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the employment of robust catalysts and solvents that can be easily recycled.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methyl groups, leading to the formation of hydroxylated or carbonyl derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromene ring, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents used under mild conditions.

    Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl₃) as a catalyst are common for introducing substituents on the phenyl ring.

Major Products

    Oxidation: Hydroxylated derivatives or ketones.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2,4-dimethyl-3-phenyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has been studied for its potential as an anticancer agent. Its ability to interact with biological macromolecules and disrupt cellular processes makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. Studies have shown that modifications to its structure can enhance its biological activity, making it a promising lead compound for the development of new pharmaceuticals.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism by which 2,4-dimethyl-3-phenyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one exerts its effects involves its interaction with various molecular targets. These targets include enzymes and receptors that play crucial roles in cellular processes. The compound can inhibit enzyme activity or modulate receptor function, leading to changes in cell behavior.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethyl-3-phenylchromen-7-one: Lacks the furan and cyclopentane rings, making it less complex.

    3-Phenyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one: Similar structure but without the dimethyl groups.

    2,4-Dimethyl-3-phenylfuro[2,3-f]chromen-7(8H)-one: Similar but lacks the cyclopentane ring.

Uniqueness

The uniqueness of 2,4-dimethyl-3-phenyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one lies in its fused ring system, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4,7-dimethyl-5-phenyl-3,10-dioxatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),2(6),4,7,12(16)-pentaen-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O3/c1-12-11-17-20(15-9-6-10-16(15)22(23)25-17)21-18(12)19(13(2)24-21)14-7-4-3-5-8-14/h3-5,7-8,11H,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJMVWVSFXIVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C4=C1C(=C(O4)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.